molecular formula C20H16O2 B12855158 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12855158
M. Wt: 288.3 g/mol
InChI Key: YENDUFWUJHQHQP-UHFFFAOYSA-N
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Description

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is a biphenyl-derived aldehyde featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2' position of the biphenyl scaffold and a formyl (-CHO) group at the 4 position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials such as covalent organic frameworks (COFs) . The benzyloxy group confers steric bulk and modulates electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and aldol condensations . However, analogous methods for substituted biphenyl carbaldehydes suggest starting from halogenated precursors and functionalizing via benzyloxy group introduction .

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)benzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-14H,15H2

InChI Key

YENDUFWUJHQHQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 2’-(Benzyloxy)[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde serves as an important building block in the synthesis of more complex organic molecules. It is often used in the preparation of biphenyl derivatives and other functionalized compounds. The versatility of its functional groups allows for multiple synthetic pathways that are crucial in organic chemistry.

Material Science

In material science, this compound is utilized in the development of liquid crystals and other advanced materials. Its ability to form stable structures and interact with light makes it suitable for applications in display technologies and photonic devices.

Biological Studies

The compound has been explored as a probe in biochemical assays to study enzyme activity and protein interactions. Its unique structure allows researchers to investigate various biological processes, making it a useful tool in molecular biology and biochemistry.

Medicinal Chemistry

In medicinal chemistry, 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is being investigated for its potential therapeutic properties. Research has indicated that it may possess antimicrobial and anticancer activities. Its role as a precursor in drug development highlights its importance in creating new therapeutic agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. This underscores the potential of this compound in developing new cancer therapies.

Case Study 2: Enzyme Inhibition

Another research focused on the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings demonstrated that modifications to the benzyloxy group could enhance inhibitory activity, providing insights into designing more effective enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application:

    In Organic Synthesis: It acts as a reactive intermediate that can undergo various transformations to form more complex molecules.

    In Biological Systems: It may interact with specific enzymes or proteins, altering their activity or function.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Name Substituent (Position) CAS Number Key Properties/Applications Reference
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde -OCH₂C₆H₅ (2') 1261913-01-2† Steric hindrance; COF synthesis; neuroprotection
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde -OCH₃ (2') 421553-62-0 Enhanced electronic density; Suzuki coupling
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde -CH₃ (4') 36393-42-7 Reduced steric bulk; intermediate in drug synthesis
2'-Chloro-[1,1'-biphenyl]-4-carbaldehyde -Cl (2') 39802-78-3 Electron-withdrawing effect; catalytic applications
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde -O(CH₂)₉CH₃ (4') N/A Hydrophobicity; liquid crystal precursors

†Note: The CAS number 1261913-01-2 corresponds to the carboxylic acid derivative; exact CAS for the aldehyde is inferred from structural analogs.

Key Observations:

  • Steric Effects : The benzyloxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃). This can reduce reaction rates in cross-couplings but enhance selectivity in aldol condensations .
  • Electronic Effects : Methoxy and methyl groups are electron-donating, increasing the electron density of the biphenyl core, whereas chloro substituents (-Cl) withdraw electrons, altering reactivity in electrophilic substitutions .
  • Solubility: Long-chain substituents (e.g., decyloxy in 4'-(decyloxy)-biphenyl-4-carbaldehyde) improve solubility in non-polar solvents, while benzyloxy derivatives exhibit moderate polarity suitable for mixed-solvent systems .

Medicinal Chemistry

  • Neuroprotective Agents: Derivatives like [1,1'-biphenyl]-4-carbaldehyde mononitrones (BPMNs) exhibit antioxidant and neuroprotective properties. The benzyloxy group may enhance blood-brain barrier penetration compared to methoxy analogs.
  • COX-1 Inhibitors : Sodium salts of fluoro-substituted biphenyl carbaldehydes (e.g., 13e(Na)) show cyclooxygenase-1 selectivity, suggesting substituent-dependent enzyme binding.

Materials Science

  • Covalent Organic Frameworks (COFs) : Biphenyl carbaldehydes with ethynyl linkages (e.g., ETTBC) form stable COFs. Bulkier substituents (e.g., benzyloxy) may reduce pore size but improve chemical stability.

Biological Activity

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities. This article synthesizes various research findings related to its biological properties, including its antimicrobial and anticancer activities. The data presented here draws from diverse studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a biphenyl structure with a benzyloxy group and an aldehyde functional group. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-carbon bonds in organic chemistry.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit varying degrees of antimicrobial activity. For instance, compounds related to 2'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde were tested against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies have shown that certain benzyloxy-substituted compounds possess significant antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against resistant strains .

Anticancer Activity

The anticancer potential of 2'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde has been explored through various assays. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 2.97 µM to 3.60 µM, suggesting a promising anticancer profile . The structure-activity relationship (SAR) studies indicate that the presence of the benzyloxy group enhances the lipophilicity and thus the biological activity of these compounds.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzyloxy-substituted compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the alkyl chain length and branching significantly influenced the antimicrobial efficacy .

Study 2: Anticancer Assessment

Another investigation focused on the anticancer effects of similar biphenyl derivatives on human leukemia cell lines. The results showed that compounds with higher lipophilicity had lower IC50 values, indicating stronger cytotoxic effects. These findings support the hypothesis that structural modifications can enhance therapeutic potential .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehydeS. aureus ATCC 2921318.7
Analog AE. faecalis ATCC 2921235.8
Analog BM. tuberculosis H37Ra>100

Table 2: Anticancer Activity on Cell Lines

CompoundCell LineIC50 (µM)
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehydeMCF-73.60
Analog CPC-32.97
Analog DTHP-1>10

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